tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group attached to a piperidine ring, which is further substituted with a dimethylamino group and a carboxylate ester. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate typically involves the reaction of 3-(dimethylamino)-3-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of the target molecule, thereby altering its activity. The pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate
- This compound
- This compound
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced stability, reactivity, and selectivity in various chemical reactions .
Properties
Molecular Formula |
C13H26N2O2 |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-7-8-13(4,10-15)14(5)6/h7-10H2,1-6H3 |
InChI Key |
VRYYQRAUDOOWNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)N(C)C |
Origin of Product |
United States |
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